cis-3-Aminocyclohexanol hydrochloride
Description
Nomenclature and Chemical Identity
The precise identification of a chemical compound is fundamental to scientific discourse. The following sections detail the standardized nomenclature and key identifiers for cis-3-Aminocyclohexanol hydrochloride.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for this compound, which unambiguously describes its molecular structure. The specific stereochemistry is also denoted.
(1R,3S)-3-aminocyclohexan-1-ol;hydrochloride nih.gov
CAS Registry Number
The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance, facilitating clear identification in databases and literature.
124555-44-8 nih.govechemi.combldpharm.com
Molecular Formula and Molecular Weight
The molecular formula indicates the type and number of atoms in a molecule, while the molecular weight is the mass of one mole of the substance.
Molecular Formula: C₆H₁₄ClNO nih.gov
Molecular Weight: 151.63 g/mol nih.gov
Chemical Identity of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | (1R,3S)-3-aminocyclohexan-1-ol;hydrochloride nih.gov |
| CAS Registry Number | 124555-44-8 nih.govechemi.combldpharm.com |
| Molecular Formula | C₆H₁₄ClNO nih.gov |
| Molecular Weight | 151.63 g/mol nih.gov |
Stereoisomeric Forms and Chiral Purity
This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. This gives rise to different stereoisomers. The cis configuration indicates that the amino and hydroxyl groups are on the same side of the cyclohexane (B81311) ring. The compound exists as a pair of enantiomers: (1S,3R)-3-aminocyclohexan-1-ol hydrochloride and (1R,3S)-3-aminocyclohexan-1-ol hydrochloride. echemi.com The term "this compound" can refer to the racemic mixture of these enantiomers or to a specific enantiomer if specified. chemicalbook.com
The chiral purity, or enantiomeric excess (ee), is a critical parameter, especially when the compound is used in the synthesis of pharmaceuticals where only one enantiomer may be biologically active. High chiral purity (e.g., ee ≥98%) is often required for such applications.
Academic and Research Significance
The specific stereochemistry of this compound makes it a valuable molecule in the field of chemical synthesis.
Role as a Chiral Building Block in Asymmetric Synthesis
Asymmetric synthesis is a crucial area of chemistry focused on the selective production of a specific stereoisomer of a chiral product. This compound serves as a chiral building block in this context. bldpharm.com Its inherent chirality is used to introduce a specific stereochemical orientation into a new, more complex molecule. This is particularly important in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals, where the three-dimensional structure of the molecule dictates its biological activity. The amino and hydroxyl functional groups also provide reactive sites for further chemical modifications, allowing it to be incorporated into a wide range of target molecules.
Importance in Medicinal Chemistry and Pharmaceutical Synthesis
In the realm of medicinal chemistry, this compound stands out as a crucial chiral building block. Its inherent chirality is instrumental in asymmetric synthesis, a process vital for producing enantiomerically pure compounds, which is a critical requirement for the safety and efficacy of many modern drugs. chemimpex.com The specific spatial arrangement of its functional groups allows it to direct the stereochemical outcome of chemical reactions.
This compound serves as a key intermediate in the synthesis of a variety of pharmaceutical agents. chemimpex.com Notably, it is used in the preparation of potent, orally active TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists, which are investigated for their analgesic properties. guidechem.com Its structural framework is also incorporated into the synthesis of other significant therapeutic molecules, including certain HIV protease inhibitors and antidepressants. nih.gov The ability to synthesize both cis and trans isomers of 3-aminocyclohexanols through methods like the reduction of β-enaminoketones further broadens their applicability in creating diverse medicinal compounds. nih.gov
Applications in Catalytic Reactions
This compound also finds significant application as a ligand in various catalytic reactions. Its amino and hydroxyl groups can coordinate with metal centers, forming stable complexes that can catalyze chemical transformations with high efficiency and selectivity.
This role is particularly prominent in transition metal catalysis, where the compound can help stabilize reactive intermediates and influence the reaction pathway. By acting as a chiral ligand, it can facilitate asymmetric catalysis, leading to the preferential formation of one enantiomer over the other—a highly desirable outcome in fine chemical and pharmaceutical manufacturing. nih.gov
Relevance in Biological Research
The utility of this compound extends into biological research, primarily through its application in the synthesis of new biologically active molecules. smolecule.com Researchers utilize it as a foundational scaffold to develop novel compounds that can be tested for specific biological activities. chemimpex.com
A significant finding in this area is the compound's activity as an agonist for the TRPV1 receptor. These receptors are ion channels that play a key role in the sensation of pain and in inflammatory responses. The interaction of this compound with TRPV1 receptors suggests its potential for modulating pain signaling pathways, making it a subject of interest for research into new pain management and anti-inflammatory therapies. chemimpex.com Its structural features allow it to effectively interact with biological targets like enzymes and receptors, making it a valuable tool for exploring cellular processes. smolecule.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,3S)-3-aminocyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGXTVICXVECGR-RIHPBJNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480731 | |
| Record name | cis-3-aminocyclohexanol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124555-44-8 | |
| Record name | cis-3-aminocyclohexanol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-Aminocyclohexanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Cis 3 Aminocyclohexanol Hydrochloride
Established Synthetic Routes
Two principal synthetic strategies have been explored for the preparation of 3-aminocyclohexanol (B121133) derivatives: the reduction of β-enaminoketones and the catalytic hydrogenation of nitro-substituted precursors.
Reduction of β-Enaminoketones
A well-documented and effective method for synthesizing 3-aminocyclohexanols involves the preparation and subsequent reduction of β-enaminoketone intermediates. researchgate.netresearchgate.net This route offers a high degree of control over the final product's stereochemistry.
The initial step in this pathway is the synthesis of a β-enaminoketone, a type of α,β-unsaturated ketone. This is typically achieved through a condensation reaction between a 1,3-cyclohexanedione (B196179) and a primary amine. nih.gov For instance, the reaction of 4,4-dimethyl-1,3-cyclohexanedione (B1345627) with benzylamine (B48309) in refluxing toluene (B28343), using a Dean-Stark trap to remove the water formed during the reaction, yields the corresponding β-enaminoketone, 5,5-dimethyl-3-(benzylamino)cyclohex-2-en-1-one, in high yield. nih.gov
This condensation is a robust and high-yielding reaction. Research has shown that using precursors like 4,4-dimethyl-1,3-cyclohexanedione with amines such as benzylamine or (S)-α-methylbenzylamine in toluene at reflux leads to the desired β-enaminoketones in yields of 85% and 87%, respectively. researchgate.netresearchgate.net
Table 1: Synthesis of β-Enaminoketone Precursors
| 1,3-Diketone Precursor | Amine | Product | Yield (%) |
|---|---|---|---|
| 4,4-dimethyl-1,3-cyclohexanedione | Benzylamine | 5,5-dimethyl-3-(benzylamino)cyclohex-2-en-1-one | 85 |
| 4,4-dimethyl-1,3-cyclohexanedione | (S)-α-methylbenzylamine | 5,5-dimethyl-3-(((S)-1-phenylethyl)amino)cyclohex-2-en-1-one | 87 |
Data sourced from Molecules (2011). researchgate.net
The critical step for forming the aminocyclohexanol is the reduction of the β-enaminoketone intermediate. A common and effective method employs metallic sodium in a mixed solvent system of tetrahydrofuran (B95107) (THF) and isopropyl alcohol. researchgate.netresearchgate.net The β-enaminoketone is dissolved in the THF/isopropanol mixture, and an excess of small pieces of metallic sodium is added. researchgate.netnih.gov The reaction is typically stirred at a temperature ranging from 0 °C to room temperature until completion, which can be monitored by thin-layer chromatography (TLC). researchgate.netnih.gov This dissolving metal reduction effectively reduces both the ketone and the enamine double bond to yield the saturated 1,3-amino alcohol. researchgate.net
Crucially, the analysis of the product mixture reveals a strong preference for the cis stereoisomer. For the reduction product of 5,5-dimethyl-3-(((S)-1-phenylethyl)amino)cyclohex-2-en-1-one, the ratio of cis to trans diastereomers was found to be 89:11. researchgate.netresearchgate.net This stereoselectivity is a key advantage of this synthetic route for accessing the desired cis-3-aminocyclohexanol core structure. The final conversion to the hydrochloride salt is a standard procedure accomplished by treating the amine with hydrochloric acid.
Table 2: Reduction of β-Enaminoketones to Diastereomeric Amino Alcohols
| β-Enaminoketone Precursor | Total Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|
| 5,5-dimethyl-3-(benzylamino)cyclohex-2-en-1-one | 77 | Not specified |
| 5,5-dimethyl-3-(((S)-1-phenylethyl)amino)cyclohex-2-en-1-one | 75 | 89:11 |
Data sourced from Molecules (2011). researchgate.net
The primary challenge associated with this method is the separation of the resulting diastereomers to isolate the pure cis isomer. researchgate.net While the reaction shows a strong preference for the cis product, the trans isomer is still formed as a minor component.
Standard chromatographic techniques are employed to address this challenge. Column chromatography using silica gel is an effective method for separating the cis and trans amino alcohols. researchgate.net For example, after the reduction of 5,5-dimethyl-3-(((S)-1-phenylethyl)amino)cyclohex-2-en-1-one, column chromatography allowed for the isolation of the pure cis diastereomer in a 69% yield, with the trans isomer being isolated in a 6% yield. researchgate.netresearchgate.net Further purification can often be achieved through recrystallization of the isolated product or its hydrochloride salt. nih.gov
Catalytic Hydrogenation of 3-Nitrocyclohexanol
An alternative synthetic approach to aminocyclohexanols involves the reduction of a nitro group. While the direct catalytic hydrogenation of 3-nitrocyclohexanol to cis-3-aminocyclohexanol is not extensively detailed in the literature as an established, high-yield route, the principles of this transformation can be understood from related reactions, such as the hydrogenation of nitrophenols or other nitroarenes.
This process would conceptually involve the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. infinitylearn.com
The stereochemical outcome of such a reaction on a pre-existing cyclohexanol (B46403) ring would be a critical factor. The hydrogenation of substituted cyclic compounds can yield both cis and trans isomers, with the ratio often depending on the catalyst, solvent, and reaction conditions chosen. For instance, the hydrogenation of phenol derivatives can be directed to yield either trans or cis cyclohexanols by selecting different catalysts, such as palladium or rhodium, respectively. acs.org This suggests that achieving high stereoselectivity for the cis isomer in the hydrogenation of 3-nitrocyclohexanol would require careful optimization of the catalytic system. While the hydrogenation of m-acetamidophenol has been shown to produce both cis- and trans-3-aminocyclohexanol, this highlights the challenge in achieving exclusive stereocontrol without a directing group. researchgate.net
Catalyst Systems (e.g., Pd/C, Ruthenium)
The catalytic hydrogenation of a suitable precursor is a primary method for the synthesis of 3-aminocyclohexanol. The choice of catalyst is crucial in achieving high efficiency and the desired stereoselectivity.
Palladium on Carbon (Pd/C): A widely utilized and effective catalyst for this transformation is 5% palladium on carbon (Pd/C). This heterogeneous catalyst is favored for its high activity and selectivity in the reduction of nitro groups to amines. In the synthesis of cis-3-aminocyclohexanol, Pd/C facilitates the hydrogenation of 3-nitrocyclohexanol to the corresponding amine. The catalyst's performance is often characterized by its efficiency in promoting the reaction under moderate conditions, leading to high yields of the desired product.
Ruthenium-based Catalysts: Ruthenium-based catalysts are also employed for the hydrogenation of substituted cyclohexanes. While specific examples for the synthesis of cis-3-aminocyclohexanol hydrochloride are less detailed in readily available literature, ruthenium catalysts are known for their effectiveness in arene hydrogenation and the reduction of various functional groups. Their application can offer alternative reactivity and selectivity profiles compared to palladium-based systems. For instance, rhodium-based catalysts are often used to achieve cis-selective hydrogenation of aromatic rings, a principle that is relevant to controlling stereochemistry in cyclic systems tcichemicals.comtcichemicals.com. The choice between palladium and ruthenium would depend on factors such as substrate specificity, desired stereochemical outcome, and process economics.
The following table summarizes the common catalyst systems used in the synthesis of aminocyclohexanol derivatives.
| Catalyst System | Precursor | Key Advantages |
| 5% Palladium on Carbon (Pd/C) | 3-Nitrocyclohexanol | High efficiency, high stereoselectivity for the cis-isomer. |
| Ruthenium-based catalysts | Substituted cyclohexanes/aromatics | Alternative reactivity, potential for high cis-selectivity. |
Reaction Conditions (e.g., Hydrogen Pressure, Solvent, Temperature)
The conditions under which the catalytic hydrogenation is performed are critical for maximizing the yield of the cis-isomer and ensuring the reaction proceeds efficiently and safely.
Hydrogen Pressure: The reaction is typically carried out under a hydrogen gas pressure of 50 psi. This moderate pressure is sufficient to drive the reduction of the nitro group without requiring highly specialized high-pressure equipment, making the process more amenable to standard laboratory and industrial settings.
Solvent: A common solvent system for this hydrogenation is a 3:1 mixture of ethanol (B145695) and water. This solvent mixture is effective at dissolving the 3-nitrocyclohexanol precursor and facilitating the interaction between the substrate, the catalyst, and the hydrogen gas. The protic nature of the solvent system can also play a role in the reaction mechanism.
A summary of the typical reaction conditions for the synthesis of cis-3-aminocyclohexanol via hydrogenation of 3-nitrocyclohexanol is presented in the table below.
| Parameter | Condition | Rationale |
| Hydrogen Pressure | 50 psi | Sufficient for efficient reduction without requiring high-pressure apparatus. |
| Solvent | Ethanol/Water (3:1) | Effective dissolution of the substrate and facilitates the reaction. |
| Temperature | 25–40°C | Mild conditions for controlled reaction and minimized byproduct formation. |
Stereoselectivity and Isomer Ratio Control
A significant challenge in the synthesis of 3-aminocyclohexanol is the control of stereochemistry to preferentially form the cis-isomer over the trans-isomer. The stereochemical outcome of the hydrogenation is influenced by the steric hindrance of the substituents on the cyclohexane (B81311) ring, which directs the approach of the reducing agent to the catalyst surface.
In the case of the hydrogenation of 3-nitrocyclohexanol, the reaction demonstrates high stereoselectivity, yielding the cis-isomer in a range of 88–92% after acidification to form the hydrochloride salt. This preference for the cis product is a key feature of this synthetic route. The control of the isomer ratio is paramount as the separation of the resulting cis and trans isomers can be challenging.
While laboratory-scale purification can be achieved using techniques like column chromatography, industrial-scale separation often requires more efficient methods. One such method involves alkali-mediated crystallization to resolve mixtures of cis and trans isomers. The ability to control the stereoselectivity during the reaction itself is therefore highly desirable to minimize downstream purification efforts. The choice of catalyst and reaction conditions can influence the diastereomeric ratio, with rhodium-based catalysts, for instance, being known to favor the formation of cis-isomers in the hydrogenation of substituted aromatic compounds nih.govacs.org.
Emerging and Advanced Synthetic Approaches
While traditional batch synthesis methods are well-established, there is a growing interest in the development of more efficient, safer, and scalable manufacturing processes for fine chemicals and active pharmaceutical ingredients (APIs). Continuous flow synthesis represents a significant advancement in this area.
Continuous Flow Synthesis Methodologies
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors slideshare.net. This technology offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and greater consistency in product quality mdpi.comnih.gov. The application of continuous flow for the hydrogenation of nitro compounds to amines has been demonstrated to be a green, efficient, and safer alternative to conventional batch reductions rsc.orgwhiterose.ac.uk.
While the specific application of continuous flow synthesis for this compound is not extensively documented, the principles are directly applicable. A flow process for the hydrogenation of a 3-nitrocyclohexanol precursor could be envisioned using a packed-bed reactor containing a heterogeneous catalyst like Pd/C. The substrate solution and hydrogen gas would be continuously fed into the reactor, and the product stream would be collected at the outlet. This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, which could further optimize the yield and stereoselectivity of the cis-isomer.
A significant advantage of flow chemistry is the ability to integrate multiple reaction steps into a single, continuous process, often referred to as a "one-flow" system tue.nlsemanticscholar.orgrsc.org. This approach eliminates the need for the isolation and purification of intermediates, which can significantly reduce processing time, solvent usage, and waste generation mdpi.com.
In the context of this compound synthesis, a multistep flow process could potentially be designed. For example, the formation of the 3-nitrocyclohexanol precursor from a suitable starting material could be performed in a first reactor module, with the output stream being directly fed into a second module for the catalytic hydrogenation. Subsequent in-line purification or salt formation could also be integrated into the flow system. Such integrated systems represent the cutting edge of pharmaceutical manufacturing, enabling on-demand production of APIs nih.govtue.nl.
The production of single enantiomers of chiral compounds is of paramount importance in the pharmaceutical industry. Continuous flow technologies are increasingly being utilized for enantioselective synthesis, often in combination with biocatalysis or chiral heterogeneous catalysts rsc.orgwhiterose.ac.ukacs.org.
For the enantioselective preparation of a specific stereoisomer of cis-3-aminocyclohexanol, biocatalytic methods in a continuous flow setup could be a promising strategy. For instance, transaminases can be used to produce chiral amines with excellent enantioselectivity under mild conditions rsc.orgbohrium.com. An immobilized transaminase enzyme in a packed-bed reactor could potentially be used for the asymmetric synthesis of the desired enantiomer of 3-aminocyclohexanol from a prochiral ketone precursor. This approach would combine the high selectivity of biocatalysis with the process efficiencies of continuous flow manufacturing. The development of such chemoenzymatic cascades in flow systems is an active area of research for the sustainable production of chiral amines acs.org.
Biocatalytic Approaches
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. The synthesis of aminocyclohexanols has benefited significantly from enzyme-based strategies, particularly through the use of multi-enzyme cascade reactions.
Enzyme-Catalyzed Transformations (e.g., Ketoreductase and Amine Transaminase Cascades)
Enzymatic cascades that combine the activities of ketoreductases (KREDs) and amine transaminases (ATAs) represent an efficient approach for the stereoselective synthesis of aminocyclohexanols from prochiral diketones. In a typical cascade, a KRED first selectively reduces one of the ketone groups on a cyclohexanedione precursor to a hydroxyl group, forming a hydroxycyclohexanone intermediate. This intermediate is then aminated by an ATA, which transfers an amino group from a donor molecule to the remaining ketone, yielding the desired aminocyclohexanol.
This one-pot, multi-step enzymatic process is advantageous as it avoids the isolation of intermediates, thereby reducing waste and improving process efficiency. The choice of specific KRED and ATA enzymes is crucial as it dictates the stereochemical outcome of the final product. For instance, in the synthesis of 4-aminocyclohexanol from 1,4-cyclohexanedione, different enzyme combinations can be selected to produce either the cis or trans isomer with high diastereomeric excess. This modularity allows for precise control over the synthesis to target a specific isomer.
Stereoselectivity in Biocatalysis
The remarkable stereoselectivity of biocatalytic reactions stems from the highly structured three-dimensional active sites of enzymes. These active sites bind the substrate in a specific orientation, facilitating the chemical transformation on only one face of the molecule or discriminating between different stereoisomers.
Ketoreductase (KRED): The KRED's active site stereochemically controls the reduction of the first carbonyl group, establishing the first stereocenter. By selecting a KRED that preferentially forms the desired hydroxyl group orientation, the foundation for the final cis product is laid.
Amine Transaminase (ATA): The ATA then exhibits its own stereopreference. It selectively aminates the remaining carbonyl on the hydroxycyclohexanone intermediate. An ATA with a preference for forming the cis relationship between the amino and hydroxyl groups is selected. Research has shown that many ATAs inherently favor the formation of the cis-isomer in the amination of 4-hydroxycyclohexanone, with some engineered variants achieving >99% cis-selectivity.
This dual-step stereochemical control is highly effective, enabling the synthesis of the target molecule with high optical and diastereomeric purity, often exceeding what is achievable through traditional chemical methods without complex chiral auxiliaries or resolving agents.
Alternative Precursors and Reaction Pathways
Beyond biocatalysis, several chemical synthesis routes have been developed, utilizing different starting materials and reaction sequences to produce this compound.
Synthesis from Cyclohexene Derivatives
Cyclohexene and its derivatives serve as versatile starting materials for the synthesis of various substituted cyclohexanes. A plausible synthetic strategy for aminocyclohexanols involves the initial functionalization of the cyclohexene double bond. For instance, a patented process for the synthesis of the related isomer cis-2-aminocyclohexanol starts from cyclohexene. This process involves a cyclization reaction followed by a ring-opening step to install the amino and hydroxyl groups.
A similar conceptual approach for the 3-amino isomer could involve a protected 3-aminocyclohexene derivative. A hydroboration-oxidation reaction on this precursor would be a viable method to install the hydroxyl group. This two-step reaction is known for its syn-addition mechanism, where the hydroboration step adds a borane group and a hydrogen atom across the double bond on the same face of the ring. The subsequent oxidation step replaces the boron atom with a hydroxyl group, retaining the stereochemistry. This sequence would theoretically result in the cis relationship between the amino and hydroxyl groups.
Utilization of 3-Aminocyclohexanone as Intermediate
A well-documented route involves the reduction of a β-enaminoketone, which can be considered a protected derivative of 3-aminocyclohexanone. This method begins with the condensation of a 1,3-cyclohexanedione with an amine, such as benzylamine or a chiral amine like (S)-α-methylbenzylamine, to form the corresponding β-enaminoketone. mdpi.comnih.gov
This intermediate is then subjected to a reduction step. The use of sodium in a mixture of THF and isopropyl alcohol has been shown to effectively reduce the ketone functionality. mdpi.comnih.gov This reduction yields a diastereomeric mixture of the corresponding 3-aminocyclohexanols. The reaction using (S)-α-methylbenzylamine as the chiral auxiliary produced a mixture with a cis:trans ratio of 89:11. nih.gov The desired cis-isomer can then be isolated from this mixture.
Purity and Yield Optimization Strategies
Across all synthetic methodologies, the optimization of reaction conditions and purification techniques is critical to maximizing the yield and ensuring the high purity of the final this compound product.
Several key strategies are employed:
Control of Stereochemistry: In both biocatalytic and chemical syntheses, controlling stereoselectivity is paramount. In biocatalysis, this is achieved by screening and selecting enzymes with the desired stereopreference. In chemical synthesis, such as the reduction of β-enaminoketones, the choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the products. nih.gov
Intermediate Purification: The purity of intermediates directly impacts the final product. In a multi-step synthesis, purification of intermediates, for example through recrystallization of the β-enaminoketone, can remove impurities that might interfere with subsequent reactions or be difficult to separate from the final product. mdpi.comnih.gov
The table below summarizes the yield and purity data from a representative chemical synthesis method.
| Step | Product | Reagents/Conditions | Yield | Purity/Ratio |
| 1 | β-enaminoketone | 1,3-cyclohexanedione derivative, (S)-α-methylbenzylamine, Toluene, reflux | 87% | N/A |
| 2 | Mixture of 3-aminocyclohexanols | β-enaminoketone, Sodium, THF/isopropyl alcohol | 75% (total) | cis:trans = 89:11 |
| 3 | Purified cis-3-aminocyclohexanol derivative | Column Chromatography | 69% (cis) | >98% (isomerically pure) |
Chromatographic Purification Techniques
Chromatographic methods are essential for the separation and purification of cis-3-Aminocyclohexanol from its trans-isomer, particularly on a laboratory scale. These techniques leverage the different physical and chemical properties of the isomers to achieve separation.
Detailed Research Findings:
Column chromatography is a frequently employed technique for isolating the cis-isomer. In a study involving the synthesis of 3-aminocyclohexanols via the reduction of β-enaminoketones, column chromatography was successfully used to separate the cis and trans products. nih.gov The process utilized silica gel as the stationary phase and an eluent system of hexane, ethyl acetate, and isopropyl alcohol. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is another powerful tool used for the analysis and separation of stereoisomers. Research has shown that using a chiral column, such as a cyclosil-B column, allows for the effective separation and analysis of the cis and trans isomers of 3-aminocyclohexanol derivatives. nih.gov This analytical method is crucial for determining the ratio of isomers in a mixture and assessing the purity of the separated products. nih.gov For instance, after the reduction of a specific β-enaminoketone, GC-MS analysis revealed a cis to trans ratio of 89:11. nih.gov
Table 1: Chromatographic Separation of 3-Aminocyclohexanol Isomers
| Technique | Stationary Phase/Column | Mobile Phase/Eluent | Purpose | Outcome | Reference |
|---|---|---|---|---|---|
| Column Chromatography | Silica gel (230–400 mesh) | Hexane/ethyl acetate/isopropyl alcohol (65:25:10) or CH₂Cl₂/CH₃OH (95:5) | Preparative separation of cis and trans isomers | Successful isolation of cis-4 and trans-4 isomers with yields of 69% and 6% respectively. | nih.govresearchgate.net |
Selective Crystallization Methods
For industrial-scale production, selective crystallization provides a more economically viable method for separating cis- and trans-3-aminocyclohexanol isomers compared to chromatography. These methods exploit the differences in solubility of the isomers or their salts under specific conditions.
Detailed Research Findings:
A widely described industrial method is alkali-mediated crystallization. This process involves adjusting the pH of an aqueous solution containing the cis/trans isomer mixture to be highly basic. Upon cooling, the trans-isomer, being less soluble under these conditions, precipitates out of the solution. This enriches the mother liquor with the desired cis-isomer. The cis-isomer is then isolated by acidifying the filtrate, which leads to the crystallization of this compound in high purity.
Another approach involves the crystallization of the hydrochloride salt from a mixed solvent system. A patent describes a method where crude cis-3-aminocyclopentanol hydrochloride (a similar compound) is purified by crystallization from a mixed solvent of ethyl acetate and petroleum ether at low temperatures (-5 to 0 °C). google.com This technique of using a specific solvent ratio and temperature can be applied to effectively purify the target compound by selectively precipitating it while impurities and unwanted isomers remain in the solution. google.com The final product is obtained as a white-like solid powder with high purity. google.com
Table 2: Selective Crystallization Techniques for Isomer Separation
| Method | Key Reagents/Solvents | Process Description | Target Isomer Isolated | Reference |
|---|---|---|---|---|
| Alkali-Mediated Crystallization | Highly basic aqueous solution | The pH of the isomer mixture in water is raised, causing the trans-isomer to precipitate upon cooling. The mother liquor is then acidified to crystallize the cis-isomer hydrochloride. | This compound |
Impact of Reaction Parameters on Purity
The stereochemical outcome and purity of this compound are highly dependent on the parameters of the synthetic reaction. The choice of catalyst, solvent system, temperature, and pressure can significantly influence the ratio of cis to trans isomers produced.
Detailed Research Findings:
In the synthesis of cis-3-Aminocyclohexanol via catalytic hydrogenation of 3-nitrocyclohexanol, the reaction conditions are critical for achieving high stereoselectivity. An optimized protocol utilizes a 5% palladium on carbon (Pd/C) catalyst. The reaction is conducted in a solvent system of ethanol and water (3:1 ratio) under a hydrogen gas pressure of 50 psi and at a temperature range of 25–40°C. This specific set of parameters has been shown to be highly efficient, yielding the cis-isomer in a range of 88–92% after acidification to form the hydrochloride salt. Ruthenium-based catalysts can also be employed for this transformation, indicating that catalyst choice is a key variable.
Similarly, in the reduction of β-enaminoketones to produce 3-aminocyclohexanols, the reaction conditions dictate the diastereoselectivity. The use of sodium in a mixture of THF/isopropyl alcohol at room temperature leads to a high cis:trans diastereoselectivity. nih.gov The high selectivity is explained by the stereochemistry of the protonation of an allyl anion intermediate, which occurs preferentially from the less sterically hindered face. nih.govresearchgate.net
Table 3: Influence of Reaction Parameters on the Synthesis of cis-3-Aminocyclohexanol
| Synthetic Route | Catalyst | Solvent System | Temperature (°C) | Pressure | Outcome (cis-isomer Purity/Yield) | Reference |
|---|---|---|---|---|---|---|
| Catalytic Hydrogenation of 3-Nitrocyclohexanol | 5% Palladium on Carbon (Pd/C) | Ethanol/Water (3:1) | 25–40 | 50 psi (H₂) | 88–92% cis-isomer |
Conformational Preferences of the Cyclohexane Ring System
The six-membered ring of this compound, like cyclohexane itself, is not planar. To alleviate angle and torsional strain, it adopts puckered three-dimensional shapes, with the chair conformation being the most energetically stable. study.comlibretexts.orgbyjus.com
The cyclohexane ring exists predominantly in a chair conformation, which minimizes both angle strain, by maintaining tetrahedral bond angles close to 109.5°, and torsional strain, by ensuring all adjacent substituents are staggered. libretexts.orglibretexts.org At room temperature, cyclohexane undergoes a rapid interconversion between two equivalent chair conformations, a process known as ring flipping or chair-flipping. libretexts.orgwikipedia.orgvisualizeorgchem.com During this inversion, all axial bonds become equatorial, and all equatorial bonds become axial. wikipedia.orgyoutube.com The energy barrier for this process is low enough that the interconversion happens approximately one million times per second at room temperature. libretexts.org This dynamic equilibrium means that for unsubstituted cyclohexane, the two chair forms are identical in energy and indistinguishable. youtube.com
The transition between the two chair forms proceeds through higher-energy intermediate conformations, including the half-chair and the twist-boat. libretexts.orgwikipedia.orgvisualizeorgchem.com The chair conformation is the most stable, accounting for over 99.9% of molecules in a sample at equilibrium. libretexts.orgwikipedia.org
When substituents are present on the cyclohexane ring, as in cis-3-Aminocyclohexanol, the two chair conformations resulting from a ring flip are no longer energetically equivalent. pressbooks.publibretexts.org Substituents generally prefer to occupy the more spacious equatorial positions to avoid steric hindrance. lumenlearning.comlibretexts.org The axial positions are more sterically crowded due to their proximity to the other two axial substituents on the same side of the ring. youtube.comlibretexts.org
This preference for the equatorial position is quantified by the "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.org Larger substituents have larger A-values, indicating a stronger preference for the equatorial position. pressbooks.publibretexts.org For example, the bulky t-butyl group has a very large A-value, meaning the conformation where it is in an axial position is highly unfavorable. pressbooks.publibretexts.org
For cis-3-Aminocyclohexanol, both the amino (-NH2) and hydroxyl (-OH) groups are considered. In the cis isomer, the substituents are on the same side of the ring. pressbooks.pub This means that in any given chair conformation, one substituent will be in an axial position while the other is in an equatorial position (ae), or vice-versa (ea). Through a ring flip, the molecule converts between these two conformers. The relative size and interactions of the hydroxyl and amino groups determine which of these two conformations is more stable. Generally, the conformer with the larger group in the equatorial position is favored. libretexts.orglibretexts.org
| Substituent | -ΔG° (kJ/mol) | -ΔG° (kcal/mol) |
|---|---|---|
| -OH | 3.9 | 0.93 |
| -NH₂ | 6.7 | 1.6 |
| -CH₃ | 7.3 | 1.74 |
| -C(CH₃)₃ | >20 | >4.8 |
Intramolecular Interactions and Their Impact on Stereochemistry
In cis-3-Aminocyclohexanol, the proximity of the amino and hydroxyl groups allows for specific intramolecular interactions that can significantly influence the molecule's preferred conformation, sometimes overriding simple steric considerations.
A crucial factor in the conformational analysis of cis-3-Aminocyclohexanol is the potential for an intramolecular hydrogen bond (IHB) between the hydroxyl group (donor) and the amino group (acceptor). researchgate.netunito.itruc.dk For this bond to form, the two groups must be in close spatial proximity. This is achieved when both the hydroxyl and amino groups occupy axial positions (diaxial). nih.gov
The primary source of steric strain that destabilizes axial substituents is the 1,3-diaxial interaction. proprep.com This refers to the steric repulsion between an axial substituent and the axial hydrogen atoms (or other substituents) located on the third carbon atom away from it (at the C-3 and C-5 positions relative to C-1). pressbooks.publibretexts.orglumenlearning.com These interactions are essentially gauche butane interactions within the ring structure. pressbooks.pub
Stereochemical Characterization Techniques
The precise stereochemistry and conformational preferences of molecules like cis-3-Aminocyclohexanol are determined using a combination of spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for conformational analysis. The magnitude of the coupling constants (J-values) between protons on adjacent carbons depends on the dihedral angle between them, which can be used to distinguish between axial and equatorial protons. researchgate.netnih.gov For instance, a large coupling constant between adjacent protons (H1 and H2) often indicates an axial-axial relationship, while smaller values suggest axial-equatorial or equatorial-equatorial arrangements. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY) : This 2D NMR technique can detect protons that are close in space, even if they are not directly bonded. researchgate.netnih.gov For cis-3-Aminocyclohexanol, a NOESY experiment can confirm the relative stereochemistry by showing spatial correlations between protons on the same side of the ring. For example, in a diaxial conformation, a spatial interaction would be observed between the axial protons at C-1 and C-3. nih.gov
Circular Dichroism (CD) Spectroscopy : This technique is particularly useful for chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. CD assays can be developed to determine the enantiomeric and diastereomeric excess of aminocyclohexanol isomers by forming chiral assemblies that produce a characteristic CD signal indicative of the stereochemistry. acs.orgnih.gov
X-ray Crystallography : When a compound can be crystallized, X-ray crystallography provides unambiguous proof of its solid-state conformation and relative stereochemistry. nih.gov
Computational Modeling : Theoretical calculations are used to estimate the energies of different conformers and the energy barriers between them. These calculations help to predict the most stable conformation and the equilibrium populations of different conformers, complementing experimental data. nih.gov
| Technique | Information Obtained |
|---|---|
| NMR (Coupling Constants) | Dihedral angles, distinction between axial/equatorial protons. |
| NMR (NOESY) | Through-space proximity of protons, relative stereochemistry. |
| Circular Dichroism (CD) | Enantiomeric excess, absolute configuration of chiral centers. |
| X-ray Crystallography | Definitive solid-state structure, bond lengths, and angles. |
| Computational Modeling | Relative energies of conformers, conformational equilibrium. |
An Examination of this compound: Stereochemistry and Computational Analysis
This article provides a detailed analysis of the chemical compound this compound, focusing on its stereochemical properties and conformational stability as elucidated by various analytical techniques and computational methods.
Applications in Medicinal Chemistry and Drug Discovery
Role as a Synthetic Intermediate for Pharmaceutical Compounds
The structural and chiral properties of cis-3-aminocyclohexanol hydrochloride are leveraged by medicinal chemists to construct molecules with precise three-dimensional architectures, which is often crucial for biological activity.
HIV Protease Inhibitors
The 1,3-amino alcohol structural motif is a cornerstone in the design of potent HIV protease inhibitors. google.com These inhibitors are critical components of antiretroviral therapy, designed to block the activity of the viral protease enzyme, thus preventing the maturation of new, infectious virus particles. This compound serves as a crucial intermediate in the synthesis of compounds for this class of drugs. google.com
A specific application involves the synthesis of novel polycyclic carbamoylpyridone compounds intended for the treatment of viral infections, including HIV. unife.it In a patented synthetic route, 3-aminocyclohexanol (B121133) is reacted with potassium carbonate in acetonitrile, followed by treatment with acetic acid and magnesium bromide to yield complex heterocyclic structures that are investigated for their antiviral properties. unife.it
Antidepressants
The 1,3-amino alcohol framework is also integral to the structure of various antidepressants, including serotonin (B10506) reuptake inhibitors. google.com While direct synthesis of widely known antidepressants from this compound is not extensively documented in public literature, its role as a key intermediate for this class of pharmaceuticals is recognized. google.com
Patented research showcases the use of (1R, 3S)-3-aminocyclohexanol hydrochloride in the synthesis of complex nitrogen-containing heterocyclic compounds. igi-global.com Although the final products in this specific patent were investigated as Mnk inhibitors for cancer, the synthetic pathways illustrate how the aminocyclohexanol core is used to build intricate molecular architectures that are relevant to various therapeutic areas, including neuroscience. igi-global.com
Isoquinoline Derivatives
Isoquinoline and its derivatives represent a class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities. One patented synthesis explicitly uses (1R, 3S)-3-aminocyclohexanol hydrochloride to create an isoindoline-1,3-dione derivative. igi-global.com The process involves reacting the aminocyclohexanol hydrochloride with ethyl 1,3-dioxoisoindoline-2-carboxylate in water. igi-global.com This reaction yields 2-[(1S,3R)-3-hydroxycyclohexyl]isoindoline-1,3-dione, a direct derivative incorporating the aminocyclohexanol scaffold. igi-global.com
| Reactants | Product | Reaction Conditions | Reference |
| (1R, 3S)-3-aminocyclohexanol hydrochloride, Ethyl 1,3-dioxoisoindoline-2-carboxylate | 2-[(1S,3R)-3-hydroxycyclohexyl]isoindoline-1,3-dione | Water, 0°C to 25°C, 3 hours | igi-global.com |
Spirocyclic Compounds
Spirocyclic compounds, which contain at least two molecular rings connected by a single common atom, are of great interest in drug discovery due to their rigid, three-dimensional structures. A United States patent details a multi-step synthesis that begins with (1R, 3S)-3-aminocyclohexanol hydrochloride to produce complex spirocyclic molecules. igi-global.com The initial product, an isoindoline-1,3-dione derivative, serves as a precursor for the subsequent formation of a spiro-imidazo-pyridine compound, specifically (3'S)-3′-amino-6-(pyrimidin-4-ylamino)spiro[2H-imidazo[1,5-a]pyridine-3,1′-cyclohexane]-1,5-dione. igi-global.com This demonstrates a clear synthetic lineage from the basic aminocyclohexanol structure to a highly complex spirocyclic system.
| Starting Material | Intermediate | Final Spirocyclic Product | Reference |
| (1R, 3S)-3-aminocyclohexanol hydrochloride | 2-[(1S,3R)-3-hydroxycyclohexyl]isoindoline-1,3-dione | (3'S)-3′-amino-6-(pyrimidin-4-ylamino)spiro[2H-imidazo[1,5-a]pyridine-3,1′-cyclohexane]-1,5-dione | igi-global.com |
TRPV1 Antagonists and Analgesics
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception. Antagonists of this receptor are actively being researched as potential new analgesics. The (1S, 3R)-3-aminocyclohexanol moiety has been identified as a fundamental structural component for conferring both high potency and desirable solubility in TRPV1 antagonists. researchgate.net
Research has shown that incorporating the 1S, 3R-3-aminocyclohexanol motif into an isoxazole-3-carboxamide (B1603040) series of compounds leads to an improved balance of these critical properties. epo.org This strategic inclusion highlights the importance of the aminocyclohexanol scaffold in the rational design of new pain therapeutics. researchgate.net
| Compound Class | Scaffold Component | Advantage | Reference |
| Isoxazole-3-carboxamide derivatives | (1S, 3R)-3-aminocyclohexanol | Balances potency and solubility for TRPV1 antagonism | researchgate.netepo.org |
Drug Delivery Systems (e.g., Controlled Release)
Based on currently available public and patent literature, there is no specific information detailing the use of this compound as a component in the formulation of drug delivery systems such as nanoparticles, hydrogels, or other controlled-release matrices. While aminocyclohexanol derivatives have been patented for pharmaceutical compositions, these are typically related to the active ingredient itself rather than a drug delivery vehicle.
Biological Activity and Mechanism of Action of this compound
The biological profile of this compound is defined by its interactions with specific physiological targets, its metabolic fate, and the relationship between its structure and activity. As a chiral amino alcohol, its stereochemistry plays a critical role in its biological function.
Agonism of TRPV1 Receptor and Pain Signaling Modulation
This compound is recognized for its activity as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor is a crucial cation channel expressed by nociceptors, the sensory neurons responsible for detecting painful stimuli. nih.gov These receptors are activated by various noxious stimuli, including high temperatures and acidic conditions, which are often associated with tissue injury and inflammation. nih.gov
By acting as an agonist on TRPV1, this compound can modulate pain signaling pathways. The activation of TRPV1 receptors is a key mechanism in the perception of pain. nih.gov Research into the role of TRPV1 in conditions like bone cancer pain has shown that a significant number of sensory neurons innervating affected areas express this receptor. nih.gov The interaction of compounds with this receptor is therefore a significant area of investigation for the development of new analgesic therapies.
Interaction with Enzymes and Receptors
The specific stereochemistry of this compound influences its interaction profile with various enzymes and receptors. Its structure allows it to act as a chiral ligand, which can affect the stereochemistry of reactions and its binding affinity to biological targets. cymitquimica.com The cis configuration, in particular, leads to a different enzyme interaction profile compared to its trans isomers. This specificity is critical in medicinal chemistry, where the goal is often to design molecules that interact selectively with a single target to maximize efficacy and minimize off-target effects. For instance, derivatives based on a similar 3-aminocyclohexenone scaffold have been developed as antagonists for the CXCR2 chemokine receptor, highlighting the potential for this class of compounds to interact with G-protein-coupled receptors involved in inflammatory processes. umich.edu
Structure-Activity Relationship (SAR) Studies of cis-3-Aminocyclohexanol Derivatives
Structure-Activity Relationship (SAR) studies are essential for optimizing the therapeutic potential of cis-3-Aminocyclohexanol derivatives. These studies involve systematically modifying the chemical structure of a lead compound to understand how changes affect its biological activity. For derivatives of cis-3-Aminocyclohexanol, SAR studies typically involve synthesizing analogs with alterations to the positions of the hydroxyl and amino groups or adding different functional groups to the cyclohexane (B81311) ring.
A notable example can be seen in the development of 3-aminocyclohex-2-en-1-one derivatives as CXCR2 antagonists. In these SAR studies, the molecule was conceptually divided into three parts: the cyclohexanone (B45756) core, a phenylthioamide moiety, and a benzyl (B1604629) amino functionality. umich.edu Modifications to each part were evaluated to determine their impact on inhibitory activity.
Table 1: SAR Findings for 3-Aminocyclohex-2-en-1-one Derivatives as CXCR2 Antagonists
| Molecular Modification | Observation | Outcome on Activity |
|---|---|---|
| Cyclohexanone Core | Replacing the cyclohexanone core with bicyclic systems like thiazolopyrimidinone or quinolinone. umich.edu | Loss of activity. umich.edu |
| Phenylamide Moiety | Introduction of 3-trifluoromethyl-4-chloro substitutions on the phenylamide group. umich.edu | Favorable for potency. umich.edu |
| Benzyl Amino Moiety | Addition of an α-methyl substitution on the benzyl amine. umich.edu | Favorable for potency. umich.edu |
| Hybridization | Combining the most favorable phenylamide and benzyl amine moieties into a single compound. umich.edu | Did not result in an additive increase in potency. umich.edu |
Metabolic Stability Assays
Metabolic stability is a key factor in determining the pharmacokinetic profile of a drug candidate. Assays using methods like liquid chromatography-mass spectrometry (LC-MS) are used to measure the rate at which a compound is degraded by metabolic enzymes, often in liver cell models (hepatocytes).
The stereochemistry of aminocyclohexanols significantly impacts their metabolic stability. The cis-isomer of 3-aminocyclohexanol is noted to be less metabolically stable than the corresponding trans-isomer. This difference is attributed to the spatial arrangement of the functional groups; the trans configuration presents less steric hindrance within the binding pockets of metabolic enzymes like cytochrome P450, leading to a slower rate of metabolism.
Table 2: Comparative Metabolic Stability of 3-Aminocyclohexanol Isomers in Rodent Models
| Compound | Plasma Half-Life (t₁/₂) | Rationale for Difference |
|---|---|---|
| cis-3-Aminocyclohexanol | ~1.8 hours | Higher susceptibility to metabolism due to stereochemical configuration. |
| trans-3-Aminocyclohexanol | ~3.2 hours | Reduced steric hindrance in cytochrome P450 binding pockets enhances stability. |
Molecular Docking and Target Affinity Prediction
Computational methods, particularly molecular docking, are valuable tools for predicting how cis-3-Aminocyclohexanol and its derivatives will bind to a biological target. Docking simulations place a molecule into the binding site of a receptor or enzyme and calculate a score to estimate its binding affinity. This allows researchers to compare the potential of different isomers or analogs before committing to their synthesis.
For cis-3-Aminocyclohexanol, molecular docking can effectively compare the binding of cis versus trans configurations to predict target affinity. These computational models can also help resolve conformational stability questions by analyzing intramolecular interactions, such as hydrogen bonding, which can influence the molecule's shape and how it fits into a binding site.
Synthesis of Biologically Active Molecules
This compound serves as a versatile building block in the synthesis of more complex, biologically active molecules. cymitquimica.comchemimpex.com Its bifunctional nature, containing both an amino and a hydroxyl group, makes it a valuable intermediate for creating a wide range of pharmaceutical compounds. chemimpex.com It is a key precursor in the development of analgesics and anti-inflammatory drugs. chemimpex.com
The structural motif of 1,3-amino alcohols is a key component in numerous potent drugs, including HIV-protease inhibitors, μ-opioid receptor antagonists, and antidepressants. nih.govpsu.eduresearchgate.net A common synthetic route to obtain cis-3-aminocyclohexanols involves the reduction of β-enaminoketones. nih.govpsu.edu This method typically starts with the condensation of a 1,3-cyclohexanedione (B196179) with an amine (like benzylamine) to form a β-enaminoketone. nih.govpsu.edu Subsequent reduction of this intermediate, for example using sodium in a mixture of tetrahydrofuran (B95107) (THF) and isopropyl alcohol, yields a mixture of cis- and trans-3-aminocyclohexanols. nih.govpsu.edu The cis isomer can then be separated by chromatographic techniques and converted to the hydrochloride salt for improved stability and solubility. nih.govpsu.edu
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| (S)-α-methylbenzylamine |
| 4,4-dimethyl-1,3-cyclohexanedione (B1345627) |
| Ambroxol |
| Benzylamine (B48309) |
| cis-3-Aminocyclohexanol |
| cis-4-Aminocyclohexanol |
| Cyclohexylamine (B46788) |
| Tetrahydrofuran |
| Thiazolopyrimidinone |
| trans-3-Aminocyclohexanol |
| Quinolinone |
| Isopropyl alcohol |
Development of Potential Drug Candidates
This compound serves as a crucial intermediate and chiral building block in the asymmetric synthesis of new pharmaceutical compounds. Its inherent chirality is essential for creating enantiomerically pure drugs, where a specific three-dimensional arrangement is necessary for efficacy and selectivity.
Detailed research findings indicate its application in the following areas:
Pain Management and Anti-inflammatory Therapies: The compound has been identified as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This receptor is involved in pain perception and inflammatory responses, suggesting that derivatives of this compound could be investigated as potential analgesics or anti-inflammatory agents by modulating pain signaling pathways.
Synthesis of Biologically Active Molecules: Its structural features are leveraged to develop a range of molecules with specific biological targets. The 1,3-amino alcohol motif present in the structure is a key component in numerous potent drugs, including HIV-protease inhibitors, μ-opioid receptor antagonists, and antidepressants. nih.govmdpi.com
Derivatization Studies for Modified Biological Activities
The process of creating derivatives (analogs) of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, which relate chemical structure to biological effect, are central to this process. drugdesign.org For aminocyclohexanol derivatives, SAR studies involve synthesizing analogs with modifications to the hydroxyl or amino groups, or their positions on the cyclohexane ring, and then evaluating these new compounds in assays like receptor binding tests.
For instance, the development of novel antagonists for the CXCR2 chemokine receptor involved the synthesis and evaluation of 3-aminocyclohex-2-en-1-one derivatives. umich.edu By systematically altering parts of the molecule—the cyclohexanone core, a phenylthioamide moiety, and a benzyl amino group—researchers were able to establish a robust SAR and identify compounds with improved potency. umich.edu Such studies highlight how modifying the core structure of aminocyclohexanol-like compounds can lead to optimized drug candidates.
Comparative Analysis with Related Aminocyclohexanol Isomers in Biological Contexts
The spatial arrangement of the amino and hydroxyl groups on the cyclohexane ring—its stereochemistry—dramatically influences how the molecule interacts with biological systems like enzymes and receptors. slideshare.netnumberanalytics.com
Comparison with trans-3-Aminocyclohexanol Hydrochloride
While both are 3-aminocyclohexanol isomers, the cis and trans configurations lead to distinct properties. The trans isomer is noted for its role as an intermediate in synthesizing drugs for respiratory conditions, where it helps enhance mucociliary clearance. The different spatial arrangements of the functional groups in the cis and trans isomers can lead to different interactions with biological targets and metabolic enzymes.
A key difference lies in their metabolic stability. The trans configuration is believed to offer enhanced metabolic stability compared to the cis isomer. This is attributed to reduced steric hindrance when the molecule interacts with the binding pockets of metabolic enzymes like cytochrome P450. numberanalytics.com
Comparison with cis-/trans-2-Aminocyclohexanol Hydrochloride
The position of the functional groups (1,2- versus 1,3-substitution) significantly alters the molecule's properties and applications. The 2-aminocyclohexanol (B3021766) isomers are also used as chiral building blocks in asymmetric synthesis. nih.gov For example, trans-2-Aminocyclohexanol hydrochloride has been used to synthesize functionalized triamines and is recognized as a chiral auxiliary. cymitquimica.comsigmaaldrich.com
The melting points of these isomers also reflect their structural differences. For instance, the melting point of cis-2-Aminocyclohexanol hydrochloride is reported as 186–190°C, while the trans-2 isomer has a lower melting point of 172–175°C, indicating differences in their crystal packing due to stereochemistry. These positional isomers (2-amino vs. 3-amino) are not interchangeable, as the different spatial relationships between the amino and hydroxyl groups dictate their potential roles in drug structures and their binding affinities to specific biological targets.
Impact of Stereochemistry on Pharmacokinetic Profiles
Stereochemistry is a critical factor in pharmacokinetics—the study of how the body absorbs, distributes, metabolizes, and excretes a drug (ADME). numberanalytics.comnumberanalytics.com Different enantiomers of a chiral drug can exhibit vastly different pharmacokinetic profiles because the enzymes and receptors they interact with are themselves chiral. numberanalytics.comnih.gov
Often, only one isomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to side effects. cymitquimica.com The differential metabolism of isomers is a major contributor to stereoselectivity in pharmacokinetics. nih.gov
A clear example of this is seen in the metabolic stability of the 3-aminocyclohexanol isomers. Research in rodent models indicated a significant difference in the plasma half-life between the cis and trans isomers.
| Compound | Plasma Half-life (t₁/₂) in Rodent Models | Reason for Difference |
|---|---|---|
| cis-3-Aminocyclohexanol | ~1.8 hours | The trans configuration shows enhanced metabolic stability due to reduced steric hindrance in cytochrome P450 binding pockets. numberanalytics.com |
| trans-3-Aminocyclohexanol | ~3.2 hours |
This data demonstrates that the trans isomer persists longer in the body, a direct consequence of its stereochemical configuration, which makes it less susceptible to metabolic breakdown compared to the cis isomer. numberanalytics.com This highlights how a subtle change in the 3D structure of a molecule can have significant consequences for its behavior as a potential drug.
Chemical Reactivity and Derivatization
Types of Chemical Reactions
The presence of both an amino and a hydroxyl group allows for a range of chemical reactions, including oxidation, reduction to form derivatives, and substitution reactions. The stereochemistry of the cis configuration, where both functional groups can be positioned equatorially, influences the accessibility of these reactive sites.
The primary amino group of cis-3-Aminocyclohexanol can undergo oxidation, although this often requires harsh conditions that may also affect the hydroxyl group. Strong oxidizing agents can convert the amino group into various oxidation states. While specific studies on the oxidation of cis-3-aminocyclohexanol's amino group are not prevalent, general principles of amine oxidation suggest that reagents like potassium permanganate (B83412) (KMnO₄) under controlled conditions could lead to the formation of nitroso or nitro compounds. However, due to the presence of the secondary alcohol, chemoselectivity can be a significant challenge, with the alcohol being more readily oxidized under many conditions.
While the amino group itself is in a reduced state, derivatives can be formed through processes that involve an initial reaction at the amine followed by a reduction step. A primary example is reductive amination. In this process, the primary amino group of cis-3-aminocyclohexanol can react with an aldehyde or a ketone to form an imine intermediate. This intermediate is then reduced in situ to yield a secondary or tertiary amine derivative. This method provides a controlled way to introduce alkyl groups to the nitrogen atom, expanding the molecular complexity. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).
Amino alcohols are valuable chiral building blocks in asymmetric synthesis, often serving as chiral ligands and auxiliaries nih.govresearchgate.net. The synthesis of cis-3-aminocyclohexanol itself often involves the reduction of β-enaminoketones nih.govresearchgate.net. For instance, β-enaminoketones can be reduced using sodium in a mixture of THF and isopropyl alcohol to afford a diastereomeric mixture of amino alcohols nih.govresearchgate.net.
The hydroxyl group in cis-3-aminocyclohexanol is a poor leaving group (OH⁻). Therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group nih.gov. This is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine.
Once activated, the carbon atom bearing the leaving group becomes susceptible to nucleophilic attack by a wide range of nucleophiles. This Sₙ2 reaction proceeds with an inversion of stereochemistry at the reaction center. This two-step sequence allows for the introduction of various functional groups, such as halides, azides, or cyanides, in place of the hydroxyl group. Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols, which proceed via isouronium intermediates nih.gov.
Formation of Coordination Complexes as Ligands
The cis-3-Aminocyclohexanol molecule, with its amino and hydroxyl groups, can act as a bidentate ligand, coordinating with metal centers to form stable chelate complexes. The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group can donate their lone pairs of electrons to a transition metal ion, forming a stable five-membered ring structure.
The ability of aminocyclohexane derivatives to form a variety of coordination complexes has been demonstrated. For example, cis,trans-1,3,5-triaminocyclohexane reacts with Palladium(II) to form a range of complexes, showcasing different coordination modes, including bidentate chelation by two cis amino groups gla.ac.uk. Similarly, cis-3-aminocyclohexanol is expected to form stable complexes with various transition metals. These coordination complexes can have applications in catalysis and materials science . The field of transition metal amino acid complexes is extensive, with amino acids commonly acting as N,O-bidentate ligands wikipedia.org.
Reagents and Reaction Conditions for Derivatization
The derivatization of cis-3-Aminocyclohexanol can be achieved using a variety of reagents and conditions, tailored to target either the amino or the hydroxyl group. The choice of reagent is critical for achieving the desired transformation and for controlling chemoselectivity.
The secondary alcohol group in cis-3-aminocyclohexanol can be readily oxidized to a ketone. Common and potent oxidizing agents for this transformation include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Potassium Permanganate (KMnO₄): This is a strong oxidizing agent that can convert secondary alcohols to ketones libretexts.orgmychemblog.comchemistrysteps.com. The reaction is typically carried out in an alkaline aqueous solution wikipedia.org. For the reaction to be efficient, the alcohol needs to be at least partially soluble, which can be aided by a co-solvent wikipedia.org. However, KMnO₄ is a very powerful and often non-selective oxidant, capable of reacting with many functional groups, which can lead to overoxidation or cleavage of carbon-carbon bonds under harsh conditions (e.g., with heat or in high concentrations) libretexts.orgchemistrysteps.com.
Chromium Trioxide (CrO₃): CrO₃, often used in aqueous sulfuric acid (known as the Jones reagent), is a classic and effective reagent for oxidizing secondary alcohols to ketones organic-chemistry.orgsaskoer.calibretexts.org. The reaction is typically performed in acetone as the solvent organic-chemistry.org. The mechanism involves the formation of a chromate ester, followed by an E2-like elimination to form the carbonyl group saskoer.cayoutube.com. Chromium(VI) compounds are toxic and require careful handling organic-chemistry.org. Milder chromium-based reagents, like pyridinium chlorochromate (PCC), can also be used and are particularly useful for oxidizing primary alcohols to aldehydes without further oxidation to carboxylic acids libretexts.org. For secondary alcohols like cis-3-aminocyclohexanol, both strong and mild chromium(VI) reagents will yield the corresponding ketone youtube.com.
The table below summarizes the action of these common oxidizing agents on the hydroxyl group of cis-3-Aminocyclohexanol.
| Oxidizing Agent | Typical Conditions | Product |
| Potassium Permanganate (KMnO₄) | Alkaline aqueous solution | 3-Aminocyclohexanone |
| Chromium Trioxide (CrO₃) / H₂SO₄ (Jones Reagent) | Acetone, 0°C to room temperature | 3-Aminocyclohexanone |
Reducing Agents (e.g., Sodium Borohydride)
While the amino and hydroxyl groups of cis-3-Aminocyclohexanol are in a reduced state and generally stable to mild reducing agents like sodium borohydride, the compound itself is often synthesized through reduction reactions. One notable method involves the reduction of β-enaminoketones. This process provides a pathway to both cis- and trans-3-aminocyclohexanols.
In a typical procedure, a β-enaminoketone precursor is treated with metallic sodium in a solvent mixture of tetrahydrofuran (B95107) (THF) and isopropyl alcohol. chemimpex.com This dissolving metal reduction effectively converts the ketone moiety into a hydroxyl group, yielding the desired amino alcohol. The stereochemical outcome of this reduction can be influenced by the substrate and reaction conditions, often producing a mixture of diastereomers. For instance, the reduction of a specific β-enaminoketone with sodium in THF/isopropyl alcohol afforded a diastereomeric mixture of the corresponding amino alcohols with a cis-to-trans ratio of 89:11. nih.gov
Table 1: Synthesis of 3-Aminocyclohexanols via Reduction of β-Enaminoketones
| Precursor | Reducing Agent System | Product | Diastereomeric Ratio (cis:trans) | Yield | Reference |
|---|
Another significant synthetic route involves the catalytic hydrogenation of 3-nitrocyclohexanol. Using a 5% palladium on carbon (Pd/C) catalyst under hydrogen pressure, the nitro group is efficiently reduced to an amine, yielding the cis-isomer with high stereoselectivity (88-92%).
Reagents for Hydroxyl Group Substitution
The hydroxyl group of cis-3-Aminocyclohexanol hydrochloride can be converted into a better leaving group to facilitate nucleophilic substitution, allowing for the introduction of various other functional groups. This derivatization is a common strategy to expand the synthetic utility of the molecule. While the hydroxide ion (OH⁻) is a poor leaving group, it can be transformed into groups that are more stable as anions. libretexts.org
Standard reagents used for the substitution of secondary alcohols can be applied. For example, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding alkyl chloride or bromide. youtube.com Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate, by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. This tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in Sₙ2 reactions. youtube.com
Table 2: Potential Hydroxyl Group Substitution Reactions
| Reagent | Intermediate/Product Functional Group | Reaction Type |
|---|---|---|
| Thionyl chloride (SOCl₂) | Alkyl chloride | Nucleophilic Substitution |
| Phosphorus tribromide (PBr₃) | Alkyl bromide | Nucleophilic Substitution |
| Tosyl chloride (TsCl), pyridine | Tosylate ester (good leaving group) | Esterification |
Reaction Mechanisms and Selectivity
The specific cis-stereochemistry of the amino and hydroxyl groups on the cyclohexane (B81311) ring plays a critical role in directing the outcomes of chemical reactions, making the compound a valuable component in asymmetric synthesis.
Influence on Stereochemistry in Catalytic Processes
This compound serves as a crucial chiral building block and chiral auxiliary in asymmetric synthesis. chemimpex.comresearchgate.net A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. The inherent, fixed chirality of the aminocyclohexanol molecule is used to introduce a specific three-dimensional orientation in new, more complex molecules.
The rigid conformation of the cyclohexane ring and the defined spatial relationship between the amino and hydroxyl groups create a chiral environment that can favor the formation of one stereoisomer over another during a reaction. After the desired stereoselective transformation is complete, the auxiliary can be cleaved from the product, having fulfilled its role of inducing chirality. This application is essential for the synthesis of enantiomerically pure pharmaceuticals, where a specific three-dimensional structure is often required for biological efficacy and selectivity. chemimpex.com
Computational Modeling of Reactivity (e.g., Nucleophilicity)
A review of available scientific literature did not yield specific studies involving the computational modeling of the reactivity or nucleophilicity of this compound. Such computational studies, often employing methods like Density Functional Theory (DFT), would be valuable for quantifying the nucleophilic character of the nitrogen and oxygen atoms, predicting reaction pathways, and understanding the transition states of its various reactions. This area represents an opportunity for future research to provide deeper theoretical insights into the compound's reactivity profile.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Sodium Borohydride |
| Tetrahydrofuran (THF) |
| Isopropyl alcohol |
| Palladium on carbon (Pd/C) |
| 3-Nitrocyclohexanol |
| Thionyl chloride (SOCl₂) |
| Phosphorus tribromide (PBr₃) |
| Tosyl chloride (TsCl) |
Metabolic and Environmental Considerations
Metabolism in Biological Systems
cis-3-Aminocyclohexanol has been identified as a minor metabolite of cyclohexylamine (B46788) in several animal species. Research involving the administration of cyclohexylamine hydrochloride to rats, rabbits, and guinea pigs has shown that the compound is metabolized to a small extent, with the majority being excreted unchanged. nih.gov Hydroxylation of the cyclohexane (B81311) ring is a key metabolic pathway, leading to the formation of various aminocyclohexanol isomers. nih.gov
In these studies, cis-3-aminocyclohexanol was consistently detected in the urine of test animals, although it represents a small fraction of the initial cyclohexylamine dose. This indicates that while metabolic pathways exist for its formation, it is not a primary metabolite compared to other isomers. For instance, in rats, cis-3-aminocyclohexanol accounted for approximately 0.1% of the administered dose of cyclohexylamine within 24 hours. nih.gov In rabbits and guinea pigs, it was also found in small quantities, constituting 0.6% and 0.2% of the dose, respectively. nih.gov
The table below summarizes the detection of cis-3-Aminocyclohexanol as a metabolite of cyclohexylamine in different biological systems based on research findings.
| Species | Parent Compound Administered | Metabolite Detected | Percentage of Dose (in 24h) |
| Rat | Cyclohexylamine hydrochloride | cis-3-Aminocyclohexanol | 0.1% |
| Rabbit | Cyclohexylamine hydrochloride | cis-3-Aminocyclohexanol | 0.6% |
| Guinea Pig | Cyclohexylamine hydrochloride | cis-3-Aminocyclohexanol | 0.2% |
Data sourced from a study on the metabolism of cyclohexylamine in various species. nih.gov
Environmental Fate and Degradation
The environmental degradation of amine compounds can occur through various processes, with biodegradation being a primary mechanism for the removal of such organic pollutants from soil and water. Microorganisms possess the metabolic capabilities to break down chemical bonds in these compounds, potentially transforming them into harmless metabolites or mineralizing them into carbon dioxide and water.
However, the persistence of any given compound is influenced by multiple factors, including its chemical structure, solubility, and the specific environmental conditions. Some anthropogenic (man-made) compounds can persist in the environment because microbes have not had sufficient time to evolve efficient degradation mechanisms. The degradation process can sometimes be slow or incomplete, leading to the accumulation of intermediate products.
Conclusion and Future Research Directions
Summary of Current Research Landscape
Cis-3-Aminocyclohexanol hydrochloride is a cyclohexanol (B46403) derivative recognized primarily for its role as a versatile chiral building block in synthetic chemistry. Its structure, featuring an amino group and a hydroxyl group in a cis configuration on a cyclohexane (B81311) ring, makes it a valuable intermediate. The hydrochloride salt form enhances the compound's stability and solubility, which is advantageous for various applications.
Current research highlights its utility in the synthesis of complex, biologically active molecules. It is a key intermediate in the preparation of important pharmaceutical compounds, including certain HIV protease inhibitors and antidepressants. nih.govresearchgate.net The significance of 1,3-amino alcohols, the class of compounds to which cis-3-Aminocyclohexanol belongs, is well-established in numerous natural products and potent drugs. nih.govresearchgate.netpsu.edu
Beyond its role as a synthetic intermediate, the compound itself exhibits biological activity. It has been identified as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain perception, suggesting potential for research in pain management. Furthermore, studies have detected cis-3-Aminocyclohexanol as a minor metabolite of cyclohexylamine (B46788) in mammals, indicating its relevance in toxicological and metabolic studies. The synthesis of cis-3-aminocyclohexanols is often achieved through the reduction of β-enaminoketones, a method that allows for the preparation of both cis and trans isomers. nih.govresearchgate.netmdpi.com
Table 1: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 124555-44-8 | guidechem.comechemi.comaablocks.com |
| Molecular Formula | C₆H₁₄ClNO | echemi.comaablocks.com |
| Molecular Weight | 151.63 g/mol | sigmaaldrich.com |
| Synonyms | (1S,3R)-3-Amino-cyclohexanol hydrochloride | echemi.com |
| Form | Solid | sigmaaldrich.com |
| Storage Temperature | Refrigerator (2-8°C), Under Inert Atmosphere | guidechem.comsigmaaldrich.com |
Unaddressed Research Questions and Gaps
Despite its utility, the research landscape for this compound is not exhaustive, leaving several questions and gaps.
Comparative Biological Activity: While its counterpart, trans-3-Amino-cyclohexanol hydrochloride, has been investigated for its effects on the respiratory system, specifically enhancing mucociliary clearance, similar in-depth biological screening for the cis-isomer is lacking. A thorough comparative study of the pharmacological activities of the cis and trans isomers could reveal novel therapeutic potentials based on their stereochemistry.
Mechanism of Action: The compound is known to be a TRPV1 agonist, but a detailed exploration of its binding mode, receptor subtype selectivity, and downstream signaling pathways has not been fully elucidated. Further investigation is needed to understand the full scope of its biological interactions.
Scalable and Green Synthesis: Current industrial methods for separating cis and trans isomers can involve processes like alkali-mediated crystallization. However, challenges related to the use of hazardous reagents, such as sodium azide (B81097) in the synthesis of similar cycloalkanol amines, point to a need for developing safer, more efficient, and environmentally benign large-scale synthetic routes. google.com
Metabolic Pathways: Although identified as a minor metabolite of cyclohexylamine, the complete metabolic fate and potential toxicological profile of this compound itself are not well-documented.
Potential for Novel Applications and Derivatives
The unique structure of this compound opens avenues for novel applications and the development of new derivatives.
Pharmaceutical Scaffolding: As a chiral building block, it is perfectly positioned for the synthesis of new classes of drugs. chemimpex.com Its scaffold can be used to create libraries of novel compounds for screening against a wide range of therapeutic targets beyond its current use in HIV and antidepressant research. chemimpex.com Given the activity of its trans isomer, derivatives could be explored for respiratory conditions.
Asymmetric Catalysis: The chiral nature of the molecule makes it a candidate for development as a ligand in asymmetric catalysis, a critical technology for producing enantiomerically pure compounds in the pharmaceutical and fine chemical industries. nih.gov
Materials Science: Amino alcohols can be integrated into polymer chains to modify their properties. chemimpex.com Derivatives of cis-3-Aminocyclohexanol could be investigated for their ability to enhance flexibility, durability, or other characteristics in high-performance materials. chemimpex.com
Neuropharmacology: Its structural relation to compounds that interact with neurotransmitter systems suggests potential for research in neuropharmacology and the development of probes or lead compounds for neurological disorders. chemimpex.com
Cosmetics: The amino alcohol structure is common in cosmetic formulations for properties like moisturization. chemimpex.com Research could explore its suitability and efficacy in skincare products. chemimpex.com
Advancements in Synthetic and Characterization Methodologies
Future progress in the study and application of this compound will be driven by advancements in how it is synthesized and analyzed.
Synthetic Methodologies:
Established Methods: A primary route for synthesis involves the reduction of β-enaminoketones using reagents like sodium in a mixture of THF and isopropyl alcohol. nih.govresearchgate.netpsu.edu This method provides access to a diastereomeric mixture of amino alcohols. nih.govmdpi.com Industrial separation of isomers can be achieved through crystallization techniques.
Advanced and Future Methods: Modern synthetic organic chemistry offers new strategies that could be applied to produce this compound more efficiently and sustainably. Emerging techniques like visible-light-mediated photocatalysis and synergistic enantioselective catalysis are being used for the synthesis of complex amino acids and their derivatives. nih.govrsc.org These methods offer potential for higher yields, improved stereoselectivity, and milder reaction conditions compared to traditional approaches. nih.gov
Characterization Methodologies:
Standard Characterization: The structural elucidation of cis-3-Aminocyclohexanol and its derivatives relies on a suite of standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy for determining the chemical environment of protons and carbons, and Infrared (IR) spectroscopy for identifying functional groups. nih.govresearchgate.net
Advanced Characterization: For unambiguous stereochemical assignment, advanced techniques are crucial. Two-dimensional NMR experiments such as COSY, HSQC, and NOESY are used to establish connectivity and spatial relationships between atoms, which is essential to confirm the cis configuration. nih.govresearchgate.netmdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) is employed for analyzing isomeric composition, while X-ray crystallography provides definitive proof of the three-dimensional structure and relative stereochemistry in the solid state. nih.govpsu.edu
Q & A
Q. What are the key considerations for synthesizing cis-3-Aminocyclohexanol hydrochloride with high stereochemical purity?
Stereochemical purity is critical due to the compound's conformational sensitivity. Methods include chiral resolution using enantioselective chromatography or asymmetric synthesis with catalysts that favor the cis configuration. Monitoring via -NMR or circular dichroism (CD) spectroscopy can confirm stereochemistry. For cyclohexanol derivatives, intramolecular hydrogen bonding (e.g., C-H⋯O) may stabilize the cis configuration during synthesis, as observed in related cyclohexanol amines .
Q. How should researchers characterize the physicochemical properties of this compound?
Standard characterization includes:
- Melting point determination : Compare with literature values (e.g., 186–190°C for cis-2-Aminocyclohexanol HCl) .
- Spectroscopic analysis : Use -NMR to identify amine and hydroxyl protons, and IR spectroscopy to detect hydrogen bonding.
- X-ray crystallography : Resolve conformational details if single crystals are obtainable .
Advanced Research Questions
Q. How can computational methods resolve contradictions in conformational stability data for this compound?
Conflicting experimental data (e.g., melting point variations in isomers) may arise from solvent effects or impurities. Quantum Topological Atom-in-Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses can model intramolecular interactions, such as hydrogen bonding or steric hindrance, to predict stability. For example, studies on cis-3-Aminocyclohexanol derivatives identified C-H⋯O bonds as critical for conformational rigidity .
Q. What experimental designs are optimal for studying the biological activity of cis-3-Aminocyclohexanol derivatives?
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified hydroxyl/amine positions and test in vitro (e.g., receptor binding assays).
- Metabolic stability assays : Use LC-MS to track degradation in hepatocyte models.
- Molecular docking : Compare cis vs. trans configurations to predict target affinity, as seen in arylcyclohexylamine studies .
Q. How do solvent and pH conditions affect the stability of this compound in aqueous solutions?
- pH-dependent degradation : Protonation of the amine group at low pH may reduce hydrolysis. Monitor via HPLC at varying pH (2–10).
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) may stabilize hydrogen bonding, while protic solvents (e.g., water) could accelerate degradation.
Q. What strategies mitigate challenges in isolating this compound from reaction mixtures?
- Chromatographic separation : Use reverse-phase HPLC with ion-pairing agents (e.g., trifluoroacetic acid) to resolve polar impurities.
- Crystallization optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) to favor cis isomer precipitation .
Methodological Guidance
Q. How should researchers validate the purity of this compound for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
